molecular formula C17H17ClN4S B12142898 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine

Cat. No.: B12142898
M. Wt: 344.9 g/mol
InChI Key: GSSCNHVWEWXPHE-UHFFFAOYSA-N
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Description

3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine is a complex organic compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of both a dimethylphenyl group and a chlorophenyl group, making it a unique and potentially versatile molecule in various chemical and biological applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazine derivatives and appropriate nitriles.

    Introduction of the Dimethylphenyl Group: This step often involves a Friedel-Crafts alkylation reaction where the dimethylphenyl group is introduced to the triazole ring.

    Attachment of the Chlorophenyl Group: The chlorophenyl group can be introduced through nucleophilic substitution reactions, often using chlorinated aromatic compounds as starting materials.

    Thioether Formation: The final step involves the formation of the thioether linkage, typically achieved through the reaction of a thiol with an appropriate electrophile.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to enhance reaction efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the aromatic groups, leading to the formation of different reduced derivatives.

    Substitution: Both nucleophilic and electrophilic substitution reactions can occur, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the aromatic rings.

Scientific Research Applications

3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Medicine: It is investigated for its potential pharmacological properties, including antimicrobial, antifungal, and anticancer activities.

    Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and proteins, potentially inhibiting their activity. The aromatic groups may facilitate binding to hydrophobic pockets within proteins, enhancing the compound’s efficacy. The thioether linkage can also play a role in stabilizing the compound’s interaction with its targets.

Comparison with Similar Compounds

Similar Compounds

  • 3-[(2,5-Dimethylphenyl)methylthio]-5-phenyl-1,2,4-triazole-4-ylamine
  • 3-[(2,5-Dimethylphenyl)methylthio]-5-(4-chlorophenyl)-1,2,4-triazole-4-ylamine
  • 3-[(2,5-Dimethylphenyl)methylthio]-5-(2-chlorophenyl)-1,2,4-triazole-4-ylamine

Uniqueness

What sets 3-[(2,5-Dimethylphenyl)methylthio]-5-(3-chlorophenyl)-1,2,4-triazole-4-ylamine apart from similar compounds is the specific positioning of the chlorophenyl group, which can significantly influence its chemical reactivity and biological activity. The presence of both dimethylphenyl and chlorophenyl groups provides a unique combination of electronic and steric effects, making this compound particularly interesting for further research and development.

Properties

Molecular Formula

C17H17ClN4S

Molecular Weight

344.9 g/mol

IUPAC Name

3-(3-chlorophenyl)-5-[(2,5-dimethylphenyl)methylsulfanyl]-1,2,4-triazol-4-amine

InChI

InChI=1S/C17H17ClN4S/c1-11-6-7-12(2)14(8-11)10-23-17-21-20-16(22(17)19)13-4-3-5-15(18)9-13/h3-9H,10,19H2,1-2H3

InChI Key

GSSCNHVWEWXPHE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)CSC2=NN=C(N2N)C3=CC(=CC=C3)Cl

Origin of Product

United States

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